3-Ethyl-2-fluoroaniline
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Overview
Description
3-Ethyl-2-fluoroaniline is an aromatic amine with the molecular formula C8H10FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by an ethyl group at the third position and a fluorine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-2-fluoroaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution of 3-ethyl-2-fluoronitrobenzene, followed by reduction of the nitro group to an amine. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration of ethylbenzene, followed by selective fluorination and subsequent reduction of the nitro group. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted anilines with different functional groups.
Scientific Research Applications
3-Ethyl-2-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-ethyl-2-fluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
2-Fluoroaniline: Lacks the ethyl group, making it less hydrophobic and potentially less active in certain biological assays.
3-Ethylaniline: Lacks the fluorine atom, which may reduce its binding affinity and selectivity in biological systems.
4-Fluoroaniline: The fluorine atom is positioned differently, affecting its reactivity and interaction with other molecules
Uniqueness: 3-Ethyl-2-fluoroaniline is unique due to the combined presence of both the ethyl and fluorine substituents, which confer distinct chemical and biological properties. This combination can enhance its reactivity, binding affinity, and selectivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H10FN |
---|---|
Molecular Weight |
139.17 g/mol |
IUPAC Name |
3-ethyl-2-fluoroaniline |
InChI |
InChI=1S/C8H10FN/c1-2-6-4-3-5-7(10)8(6)9/h3-5H,2,10H2,1H3 |
InChI Key |
RFUISRVSHVPCKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)N)F |
Origin of Product |
United States |
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